N-allylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allylmorpholine-4-carboxamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its morpholine ring structure, which is substituted with an allyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
N-allylmorpholine-4-carboxamide, also known as N-(prop-2-en-1-yl)morpholine-4-carboxamide, is a compound that has been studied for its potential antiproliferative activity . The primary targets of this compound appear to be human HCT-116 and HEH-293 cell lines . These cell lines are often used in research to study the effects of various compounds on cell proliferation and viability.
Mode of Action
It has been suggested that the compound may interact with its targets through a process of competitive displacement . This could result in changes to the cellular environment, potentially affecting cell proliferation and viability .
Biochemical Pathways
Given its potential antiproliferative activity, it is likely that the compound affects pathways related to cell growth and division
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be influenced by factors such as molecular structure, solubility, and stability .
Result of Action
This compound has been found to exhibit inhibitory action against the HCT-116 cells, with IC 50 values ranging from 0.11 mg ml −1 to 0.78 mg ml −1 . This suggests that the compound may have potential as an antiproliferative agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can all affect the activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including amidation reactions with carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of N-allylmorpholine-4-carboxamide may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Allylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-Allylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent, making it useful in the development of new pharmaceuticals.
Medicine: Research has indicated its potential in inhibiting certain enzymes and pathways, which could be beneficial in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Comparison with Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine ring structure but differ in the presence of a carbothioamide group instead of a carboxamide group.
Morpholine-containing compounds: These include derivatives with nitrile, amine, ester, phosphonate, or ketone functions.
Uniqueness: N-Allylmorpholine-4-carboxamide is unique due to its specific combination of an allyl group and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-prop-2-enylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2H,1,3-7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSZQFKOSABBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.